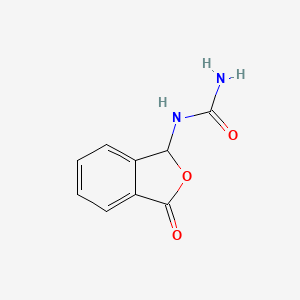![molecular formula C28H27N5O B2742211 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide CAS No. 1396812-62-6](/img/structure/B2742211.png)
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide, also known as DPAP, is a compound that has gained attention in recent years due to its potential use in scientific research. DPAP is a derivative of the antipsychotic drug fluphenazine, and it has been shown to have a unique mechanism of action that makes it a promising tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
This compound has been studied for its role as an acetylcholinesterase inhibitor (AChEI) . Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is crucial for learning and memory. In Alzheimer’s disease (AD), the cholinergic system is compromised, leading to cognitive decline. By inhibiting AChE, this compound can potentially increase acetylcholine levels, thereby improving cognitive functions in AD patients .
Selective AChE Inhibition
Among various derivatives, one particular compound, referred to as compound 6g in the research, showed potent inhibitory activity against AChE with an IC50 of 0.90 µM, and poor activity against butyrylcholinesterase (BuChE), making it a selective AChE inhibitor . This selectivity is beneficial as it targets the enzyme most relevant to AD while minimizing potential side effects associated with BuChE inhibition.
Anticonvulsant Activity
Derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity . These studies are crucial as epilepsy is a common neurological disorder, and there is a continuous search for more effective and less toxic anticonvulsant drugs. The derivatives showed promising results in animal models, indicating potential applications in developing new treatments for epilepsy .
Analgesic and Anti-inflammatory Properties
The compound has also been evaluated for its analgesic and anti-inflammatory properties . These properties are significant for the development of new pain relief medications, especially for chronic conditions that require long-term management without the side effects associated with traditional painkillers.
DPPH Scavenging Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity refers to the compound’s ability to act as an antioxidant . This application is important in research focused on combating oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Enzyme Inhibition Kinetics
The compound’s mechanism of inhibition against AChE has been analyzed through kinetic studies, indicating that it acts as a mixed-type inhibitor of competitive and non-competitive inhibition . Understanding the inhibition kinetics is vital for drug design, as it helps in predicting the compound’s behavior in biological systems and optimizing its therapeutic efficacy.
Wirkmechanismus
Target of Action
The primary target of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . It has been found to exhibit potent inhibitory activity against AChE, with an IC50 of 0.90 μM . The compound’s interaction with AChE has been confirmed by molecular docking studies . The mechanism of inhibition against AChE was analyzed by a kinetic study, which indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the brain, enhancing cognitive functions . This is particularly relevant in the context of Alzheimer’s disease, where a deficiency in acetylcholine is believed to be a major cause of the cognitive impairments associated with the disease .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cognitive functions .
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O/c34-27(26(22-10-4-1-5-11-22)23-12-6-2-7-13-23)31-24-20-29-28(30-21-24)33-18-16-32(17-19-33)25-14-8-3-9-15-25/h1-15,20-21,26H,16-19H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHIFMUMWJKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

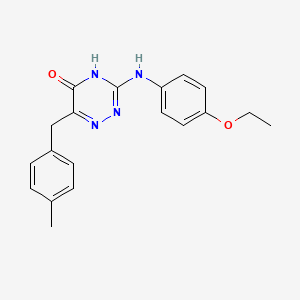
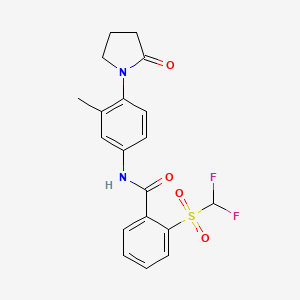
![N-[2-[butyl(methyl)amino]ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2742135.png)
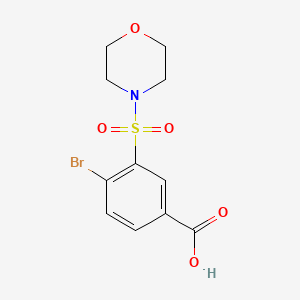
![N-[(1-Benzyltriazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2742137.png)
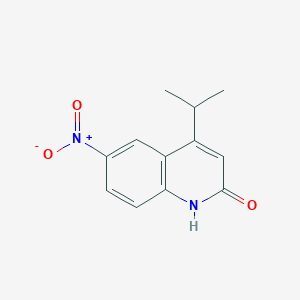
![4,5-Dimethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742141.png)
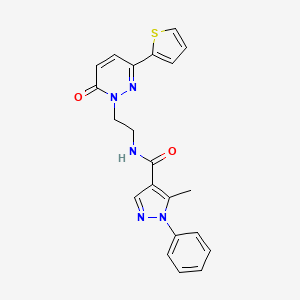
![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2742144.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2742145.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid](/img/structure/B2742148.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2742149.png)
